- Pharmacological evaluation and preparation of nonsteroidal anti-inflammatory drugs containing an N-acyl hydrazone subunit, International Journal of Molecular Sciences, 2014, 15(4), 5821-5837

Cas no 936-02-7 (benzoylhydrazine, O-hydroxy)

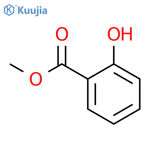

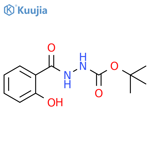

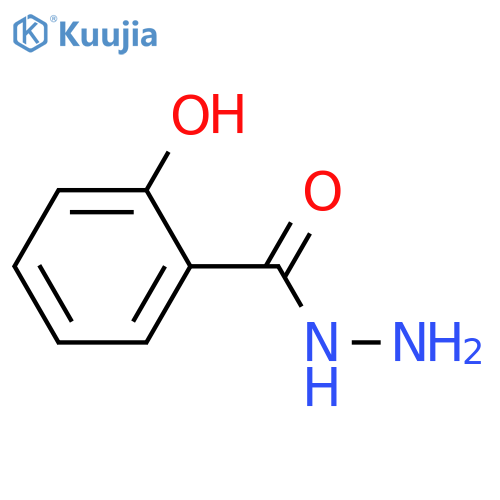

benzoylhydrazine, O-hydroxy structure

Nombre del producto:benzoylhydrazine, O-hydroxy

Número CAS:936-02-7

MF:C7H8N2O2

Megavatios:152.150621414185

MDL:MFCD00007599

CID:40334

PubChem ID:13637

benzoylhydrazine, O-hydroxy Propiedades químicas y físicas

Nombre e identificación

-

- Salicylhydrazide

- Salicylic acid hydrazide

- salicylic hydrazide

- Salicyloyl hydrazide

- salicylohydrazide

- 2-Hydroxybenzhydrazide

- o-Hydroxybenzoylhydrazine

- 2-Hydroxybenzoic hydrazide

- 2-hydroxybenzohydrazide

- 2-hydroxybenzene-1-carbohydrazide

- Propylenethiourea Solution

- Salicyl hydrazide

- Salicyloylhydrazine

- o-Hydroxybenzhydrazide

- o-Hydroxybenzoylhydrazide

- 2-Hydroxybenzoylhydrazide

- 2-Hydroxybenzoylhydrazine

- o-Hydroxylbenzhydrazide

- Salicyclohydrazine

- Salicoyl hydrazide

- o-Hydroxybenzoic acid hydrazide

- 2-Hydroxybenzoic acid hydrazide

- SALICYLIC ACID, HYDRAZIDE

- Salicycic acid hydrazide

- B

- Salicylic acid, hydrazide (6CI, 7CI, 8CI)

- 2-Hydroxybenzene-1-carbohydrazonic acid

- 2-Hydroxybenzenecarboxylic acid hydrazide

- 2-Hydroxybenzoyl hydrazide

- NSC 652

- o-Hydroxybenzohydrazide

- o-Hydroxybenzoic hydrazide

- o-Salicyloylhydrazide

- Ortho-hydroxybenzohydrazide

- S0242

- NSC652

- BRD-K80800852-001-01-8

- NS00039577

- CS-W004074

- SEW 04563

- HMS563E22

- Salicyloyl hydrazide, 98%

- MFCD00007599

- STR00212

- NSC-652

- Z57241860

- Maybridge1_007678

- Benzoic acid, 2-hydroxy-, hydrazide

- DTXSID0061321

- BBL008416

- SALICYLYL HYDRAZINE

- AKOS000120449

- InChI=1/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11

- EINECS 213-311-3

- SCHEMBL161525

- 2-Hydroxy-benzoic acid hydrazide

- CHEMBL170058

- salicyloylhydrazone

- R5T5F3Q8HR

- F1099-0053

- BDBM50056886

- salicoylhydrazine

- STK053411

- 936-02-7

- benzoylhydrazine, O-hydroxy

- DB-021200

- EN300-18163

- salicyclic acid hydrazide

-

- MDL: MFCD00007599

- Renchi: 1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)

- Clave inchi: XSXYESVZDBAKKT-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(O)=CC=CC=1)NN

- Brn: 472355

Atributos calculados

- Calidad precisa: 152.05900

- Masa isotópica única: 152.059

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 1

- Complejidad: 149

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 14

- Xlogp3: 0.6

- Superficie del Polo topológico: 75.4

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.2804 (rough estimate)

- Punto de fusión: 148.0 to 152.0 deg-C

- Punto de ebullición: 274.61°C (rough estimate)

- Punto de inflamación: °C

- índice de refracción: 1.5200 (estimate)

- PSA: 75.35000

- Logp: 1.08690

- Disolución: Not determined

benzoylhydrazine, O-hydroxy Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Wgk Alemania:3

- Código de categoría de peligro: R36/37/38

- Instrucciones de Seguridad: S26-S36

- Rtecs:VO3700000

-

Señalización de mercancías peligrosas:

- Nivel de peligro:IRRITANT

- TSCA:Yes

- Términos de riesgo:R36/37/38

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

benzoylhydrazine, O-hydroxy Datos Aduaneros

- Código HS:2928000090

- Datos Aduaneros:

China Customs Code:

2928000090Overview:

2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

benzoylhydrazine, O-hydroxy PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100395-500g |

2-hydroxybenzohydrazide |

936-02-7 | 95%+ | 500g |

$286 | 2024-07-19 | |

| Ambeed | A213806-5g |

2-Hydroxybenzohydrazide |

936-02-7 | 97% HPLC | 5g |

$8.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H36370-25g |

2-Hydroxybenzohydrazide |

936-02-7 | 98% | 25g |

¥37.0 | 2023-09-07 | |

| Enamine | EN300-18163-50.0g |

2-hydroxybenzohydrazide |

936-02-7 | 96% | 50g |

$57.0 | 2023-04-20 | |

| Life Chemicals | F1099-0053-5g |

benzoylhydrazine, O-hydroxy |

936-02-7 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Life Chemicals | F1099-0053-10g |

benzoylhydrazine, O-hydroxy |

936-02-7 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| abcr | AB117089-25 g |

2-Hydroxybenzhydrazide, 98%; . |

936-02-7 | 98% | 25 g |

€80.80 | 2023-07-20 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0551579743- 25g |

benzoylhydrazine, O-hydroxy |

936-02-7 | 95%(HPLC) | 25g |

¥ 103.5 | 2021-05-18 | |

| Fluorochem | 018713-25g |

2-Hydroxybenzhydrazide |

936-02-7 | 0.97 | 25g |

£17.00 | 2022-03-01 | |

| TRC | B443813-5g |

2-Hydroxybenzohydrazide |

936-02-7 | 5g |

$ 50.00 | 2022-06-07 |

benzoylhydrazine, O-hydroxy Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol , Water ; 24 h, rt; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: Sulfuric acid Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux

1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux

Referencia

- Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists, Bioorganic Chemistry, 2020, 102,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 4 h, 80 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, 80 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, 80 °C

Referencia

- Studies on the synthesis of novel arylhydrazide type molecular tweezer artificial receptors in solvent-free conditions under microwave irradiation and its recognition properties, Youji Huaxue, 2010, 30(8), 1220-1225

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 30 min, 25 °C

Referencia

- Novel synthesis method of aromatic hydrazine, Hunan Keji Daxue Xuebao, 2013, 28(2), 107-109

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1 min; cooled

Referencia

- Synthesis of 5-aryl-3-glycosylthio-4-phenyl-4H-1,2,4-triazoles and their acyclic analogs under conventional and microwave conditions, Journal of Carbohydrate Chemistry, 2008, 27(2), 70-85

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

Referencia

- Design, synthesis, and evaluation of novel small molecule inhibitors of the influenza virus protein NS1, Bioorganic & Medicinal Chemistry, 2012, 20(1), 487-497

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) ; 3 h, reflux

Referencia

- Synthesis, spectral characterization, antimicrobial screening and DNA studies of transition metal complexes of Cu(II), Co(II), Ni(ii) and Zn(II) with heterocyclic triazol based derivative, American Journal of PharmTech Research, 2013, 3(3), 511-529

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt → reflux

Referencia

- Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire, Journal of Organometallic Chemistry, 2022, 979,

benzoylhydrazine, O-hydroxy Raw materials

- Hydrazinecarboxylic acid, 2-(2-hydroxybenzoyl)-, 1,1-dimethylethyl ester

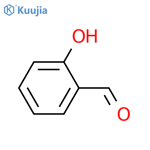

- 2-Hydroxybenzaldehyde

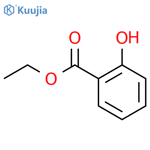

- Ethyl salicylate

- Methyl salicylate

- 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol

benzoylhydrazine, O-hydroxy Preparation Products

benzoylhydrazine, O-hydroxy Literatura relevante

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos derivados de ácido hidroxibenzoico

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Ácidos benzóicos y derivados derivados de ácido hidroxibenzoico

- Disolventes y químicos orgánicos Compuestos Orgánicos hidrocarburos

936-02-7 (benzoylhydrazine, O-hydroxy) Productos relacionados

- 7732-44-7(1-hydroxynaphthalene-2-carbohydrazide)

- 7248-26-2(1-Naphthalenecarboxylicacid, 2-hydroxy-, hydrazide)

- 13221-86-8(2,4-Dihydroxybenzohydrazide)

- 15791-90-9(2,5-Dihydroxybenzohydrazide)

- 30991-42-5(2-Hydroxy-3-methylbenzohydrazide)

- 5341-58-2(3-hydroxynaphthalene-2-carbohydrazide)

- 5351-23-5(4-Hydroxybenzhydrazide)

- 1804039-53-9(1-Chloro-1-(2,5-dibromophenyl)propan-2-one)

- 941983-81-9(N-(2,2-dimethoxyethyl)-3-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 477854-89-0(N,1-Bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide)

Proveedores recomendados

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote